molecular formula C19H13ClN6O3S B2973999 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 893913-68-3

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2973999
CAS No.: 893913-68-3
M. Wt: 440.86
InChI Key: PEYIKAXUOGHFBH-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₁H₁₆ClN₆O₃S and a molecular weight of 452.92 g/mol (CAS: 893913-97-8), is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at the pyrazole N1-position and a 3-nitrophenylacetamide substituent at the pyrimidine C4-thioether position . Its structure is characterized by a hybrid heterocyclic core, which is frequently associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The presence of electron-withdrawing groups (e.g., nitro and chloro) likely enhances its binding affinity to biological targets through polar interactions .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O3S/c20-12-4-6-14(7-5-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-2-1-3-15(8-13)26(28)29/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYIKAXUOGHFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

    Acetamide Formation: Finally, the nitrophenylacetamide moiety is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-nitro and 4-chloro substituents contrast with analogues bearing fluorinated (e.g., 4-FPh in ) or acetylated (e.g., 4-AcPh in ) groups. These substituents influence electronic distribution and bioavailability.
  • Biological Activity: The benzothiazole-containing analogue (C₁₉H₁₂N₆O₂S) demonstrated significant activity against P. aeruginosa and C.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for various pharmacological activities.
  • Chlorophenyl and nitrophenyl substituents : These groups potentially enhance biological activity through electronic effects and steric interactions.

Molecular Formula

  • C : 20
  • H : 21
  • Cl : 1
  • N : 6
  • O : 3
  • S : 1

Molecular Weight

  • 460.94 g/mol

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. A study highlighted the design of new derivatives targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The synthesized compounds exhibited significant inhibitory activities against EGFR, suggesting that similar structural motifs in our compound may confer anticancer properties .

Anti-inflammatory Effects

The compound has shown promise in mitigating inflammatory responses. In vitro studies demonstrated that it significantly reduced nitric oxide (NO) production in LPS-stimulated microglial cells. This suggests potential applications in neuroinflammatory conditions such as Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored with varying success. Some derivatives demonstrated effective inhibition against various pathogens, indicating that the thioacetyl group in our compound may enhance its antimicrobial efficacy .

Case Studies and Research Findings

StudyFindings
EGFR Inhibition Study New derivatives showed IC50 values indicating strong inhibition against EGFR, a key target in cancer treatment .
Neuroinflammation Study The compound significantly attenuated NO production in LPS-stimulated microglial cells, suggesting anti-inflammatory potential .
Antimicrobial Evaluation Various pyrazolo derivatives displayed moderate to excellent activity against phytopathogenic fungi .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural similarity to known kinase inhibitors suggests that it may inhibit specific kinases involved in cell proliferation and survival.
  • Anti-inflammatory Pathways : By reducing NO production, it may modulate inflammatory pathways crucial for neuroprotection.
  • Membrane Disruption : Some studies indicate that pyrazole derivatives can disrupt microbial membranes, leading to cell death .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1 (Thioether Formation): Reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives in ethanol under reflux (60–80°C) with sodium acetate as a base, achieving yields up to 85% .
  • Route 2 (Oxadiazole Coupling): Using potassium carbonate in acetone at room temperature for 8 hours to form thioacetamide linkages, with subsequent recrystallization from ethanol-dioxane mixtures .

Critical Parameters:

  • Solvent Polarity: Ethanol (polar protic) favors SN2 mechanisms, while acetone (polar aprotic) supports slower, controlled reactions.
  • Base Selection: Sodium acetate minimizes side reactions compared to stronger bases like KOH.

Table 1: Comparison of Synthetic Methods

MethodSolventBaseTemp.YieldReference
ThioetherEthanolNaOAcReflux85%
OxadiazoleAcetoneK₂CO₃RT72%

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR:
  • Pyrazolo[3,4-d]pyrimidine Core: Look for aromatic protons in δ 7.4–8.1 ppm (e.g., δ 7.58 for pyrazole protons) .

  • Acetamide Moiety: NH protons appear as broad singlets at δ 10.1–13.3 ppm .

    • IR Spectroscopy:
  • C=O Stretch: Strong absorption at ~1680–1700 cm⁻¹ for the acetamide carbonyl .

  • S-C=S Stretch: Bands at ~650–750 cm⁻¹ indicate thioether linkages .

    Validation: Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Advanced Research Questions

Q. What strategies are recommended for resolving tautomeric forms observed in NMR analysis?

Methodological Answer: Tautomerism (e.g., amine/imine equilibria) can complicate NMR interpretation:

  • Variable Temperature NMR: Cool samples to –40°C to slow exchange rates, resolving split peaks (e.g., δ 10.40 and 11.20 ppm for NH in ) .
  • Deuterated Solvents: Use DMSO-d₆ to enhance proton exchange visibility.
  • Integration Ratios: Quantify tautomeric populations (e.g., 50:50 amine/imine ratio in ) .

Q. How can in silico modeling predict biological targets and guide SAR studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase targets (e.g., RAF inhibitors in ). Prioritize pyrazolo[3,4-d]pyrimidine interactions with ATP-binding pockets .
  • QSAR Modeling: Correlate substituent effects (e.g., 4-chlorophenyl vs. 3-nitrophenyl) with bioactivity data. For example:
  • Electron-Withdrawing Groups (NO₂): Enhance binding affinity to hydrophobic pockets.

  • Steric Effects: Bulky substituents reduce solubility but improve target selectivity.

    Table 2: Substituent Effects on Bioactivity

    SubstituentLogPSolubility (µg/mL)IC₅₀ (nM)Reference
    4-Cl3.212.545
    3-NO₂2.88.328

Q. How can researchers address discrepancies in solubility and stability data across studies?

Methodological Answer:

  • Solubility:
  • Buffer Selection: Use phosphate-buffered saline (pH 7.4) for physiological relevance.

  • Co-solvents: Add DMSO (≤1%) to improve dissolution without denaturing proteins.

    • Stability:
  • HPLC-MS Monitoring: Track degradation products under accelerated conditions (40°C/75% RH).

  • Light Sensitivity: Store samples in amber vials to prevent photolytic cleavage of the nitro group.

    Contradiction Analysis:

    • pH-Dependent Degradation: Conflicting stability reports may arise from undetected hydrolysis at acidic/alkaline pH.

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